Ammonium Geranyl Pyrophosphate Triammonium Salt
Overview
Description
. This compound is known for its unique structure, which includes a phosphono hydrogen phosphate group attached to a dimethylocta-2,6-dienyl chain.
Mechanism of Action
Target of Action
Ammonium Geranyl Pyrophosphate Triammonium Salt, also known as Geranyl pyrophosphate triammonium or azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate, is an intermediate in the mevalonate pathway . It is formed from dimethylallyl pyrophosphate and isopentenyl pyrophosphate by geranyl pyrophosphate synthase . The primary targets of this compound are the enzymes involved in the biosynthesis of farnesyl pyrophosphate, geranylgeranyl pyrophosphate, cholesterol, terpenes, and terpenoids .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes involved in the biosynthesis of various biomolecules. It is used in the biosynthesis of farnesyl pyrophosphate, geranylgeranyl pyrophosphate, cholesterol, terpenes, and terpenoids . The interaction with these enzymes leads to the production of these biomolecules, which play crucial roles in various biological processes.
Biochemical Pathways
The compound is involved in the mevalonate pathway, which is a crucial metabolic pathway that produces isoprenoids, cholesterol, and other lipids . The downstream effects of this pathway include the production of critical biomolecules that are involved in various cellular processes, including cell growth, protein prenylation, and membrane integrity .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in the biosynthesis of various biomolecules. For instance, it plays a crucial role in the production of cholesterol, a vital component of cell membranes . It is also involved in the synthesis of terpenes and terpenoids, which have diverse biological functions, including roles in cellular signaling, and as precursors to vitamins and hormones .
Biochemical Analysis
Biochemical Properties
Ammonium Geranyl Pyrophosphate Triammonium Salt is involved in many different cellular processes including cholesterol synthesis . It interacts with various enzymes and proteins, serving as a substrate in the prenylation of a variety of critical intracellular proteins including small GTPases . This post-translational modification is necessary for correct localization of proteins to intracellular membranes for proper functionality .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a substrate in the prenylation of proteins, it plays a role in the localization of these proteins to intracellular membranes, which can influence cell signaling .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate in the prenylation of proteins. This post-translational modification involves the addition of isoprenoid groups to proteins, which can influence their activity, localization, and interactions with other biomolecules .
Temporal Effects in Laboratory Settings
It is known that it plays a key role in the biosynthesis of terpenes and terpenoids .
Metabolic Pathways
This compound is involved in the isoprenoid biosynthesis pathway . It interacts with various enzymes in this pathway and can influence metabolic flux and metabolite levels.
Subcellular Localization
The subcellular localization of this compound is influenced by its role as a substrate in the prenylation of proteins. This post-translational modification can direct proteins to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium Geranyl Pyrophosphate Triammonium Salt involves several steps. The primary synthetic route includes the reaction of a suitable phosphonate precursor with a dimethylocta-2,6-dienyl derivative under controlled conditions. The reaction typically requires the use of catalysts and specific reaction temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphono group to a phosphine derivative.
Substitution: The compound can participate in substitution reactions, where the phosphono group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield phosphonate oxides, while reduction reactions produce phosphine derivatives.
Scientific Research Applications
Azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and as a modulator of enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
Phosphinothricin: An amino acid analog with a phosphonate group, used as a herbicide.
Phosphonoacetic acid: A phosphonate compound with antiviral properties.
Uniqueness
Azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate is unique due to its specific structure, which combines a phosphono hydrogen phosphate group with a dimethylocta-2,6-dienyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
azane;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHQLWOKXNHSSJ-ICWQEWPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C.N.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H29N3O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575967 | |
Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116057-55-7 | |
Record name | (2E)-3,7-Dimethylocta-2,6-dien-1-yl trihydrogen diphosphate--ammonia (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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